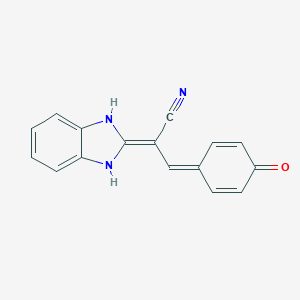
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile, also known as DBOPN, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. DBOPN is a heterocyclic compound that contains a benzimidazole ring and a cyclohexenone moiety. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to inhibit the growth of fungal cells by disrupting their cell membranes. The anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to disrupt the cell membranes of fungal cells, leading to their death. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be challenging, and modifications to the reaction conditions may be necessary to achieve a high yield and purity of the final product.
未来方向
There are several future directions for research on 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. One area of interest is the development of new drugs based on the structure of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. Researchers are also exploring the use of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile as a tool for studying the mechanisms of cancer growth and proliferation. In addition, the anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are of interest, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be further optimized to improve the yield and purity of the final product.
合成方法
The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile involves the reaction of 1,3-diaminobenzene with 4-oxocyclohexa-2,5-dien-1-ylideneacetonitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile compound. The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been optimized, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
科学研究应用
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to exhibit a range of biological activities, making it a promising compound for the development of new drugs. It has been shown to have antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
131263-10-0 |
|---|---|
产品名称 |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile |
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC 名称 |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-7-13(20)8-6-11)16-18-14-3-1-2-4-15(14)19-16/h1-9,20H,(H,18,19)/b12-9+ |
InChI 键 |
HUCSTVJKIGCATA-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)O)C#N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
同义词 |
2-(1,3-dihydrobenzoimidazol-2-ylidene)-3-(4-oxo-1-cyclohexa-2,5-dienyl idene)propanenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



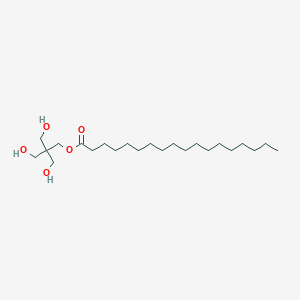
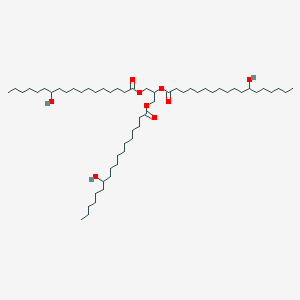
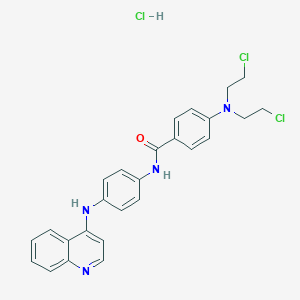
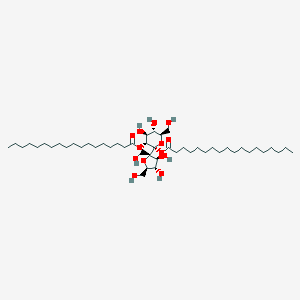
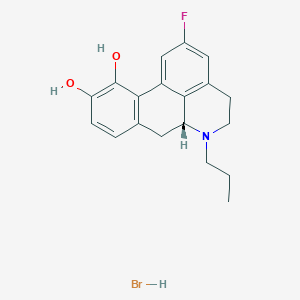

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)
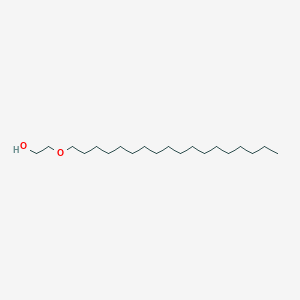


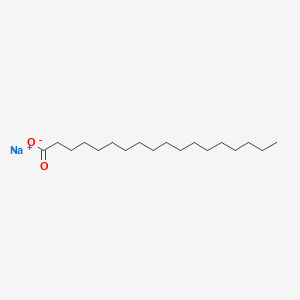
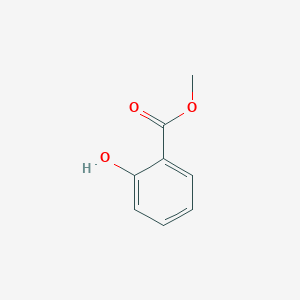
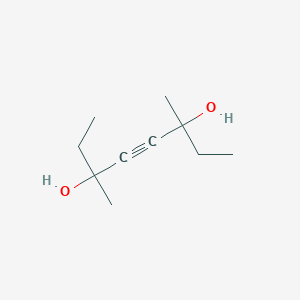
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)